molecular formula C35H52BrN5O4Si2 B2438004 1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester CAS No. 1012104-44-7

1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester

Cat. No. B2438004
CAS RN: 1012104-44-7
M. Wt: 742.906
InChI Key: XDFSDRPZBGYGQH-MCZWQBSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester is a useful research compound. Its molecular formula is C35H52BrN5O4Si2 and its molecular weight is 742.906. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Properties

  • The structural configuration of benzimidazole derivatives, including 1H-Benzimidazole-5-carboxylic acid, is notable for the distinct orientation and staggered arrangement of its molecular components. This structural feature contributes to unique physical and chemical properties, which are essential in various research applications, particularly in pharmaceutical and chemical studies (Fernández, Vega, & Ellena, 2005).

Co-crystallization Studies

  • Research involving the co-crystallization of benzimidazole derivatives with carboxylic acids has shown that these compounds can form multi-component structures. Such studies are crucial in understanding the molecular interactions and stability of benzimidazole-based compounds, which has implications in materials science and drug design (Zhai et al., 2017).

Novel Derivative Synthesis

  • Innovative synthesis methods have been developed for benzimidazole derivatives, expanding the potential applications in medicinal chemistry. This includes the synthesis of novel carboxamide, carbohydrazide, and oxadiazole derivatives, which are of interest for their potential biological activities (Soselia et al., 2020).

Biological Activity Investigations

  • Benzimidazole derivatives have been investigated for their antimicrobial and anti-lipase activities. These studies are critical for the development of new pharmaceutical agents and understanding the mechanism of action of these compounds (Özil et al., 2015).

Anticancer Research

  • Certain benzimidazole derivatives exhibit anticancer properties, making them subjects of interest in oncological research. Investigations into their cytotoxicity against various cancer cell lines help in identifying potential therapeutic agents (Varshney et al., 2015).

properties

IUPAC Name

ethyl 2-[[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52BrN5O4Si2/c1-10-44-33(42)24-11-17-31-29(21-24)37-34(41(31)26-13-15-27(16-14-26)45-47(8,9)35(2,3)4)38-32-28-22-25(36)12-18-30(28)40(39-32)23-43-19-20-46(5,6)7/h11-12,17-18,21-22,26-27H,10,13-16,19-20,23H2,1-9H3,(H,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFSDRPZBGYGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NN(C4=C3C=C(C=C4)Br)COCC[Si](C)(C)C)C5CCC(CC5)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52BrN5O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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